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Compound of Interest

Compound Name: Anticancer agent 199

Cat. No.: B12381022 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

administration of ABT-199 (Venetoclax) in mouse xenograft models. This document is intended

to guide researchers in designing and executing in vivo studies to evaluate the efficacy and

mechanism of action of this BCL-2 inhibitor.

Introduction
ABT-199, also known as Venetoclax, is a potent and selective small-molecule inhibitor of the

anti-apoptotic protein B-cell lymphoma 2 (BCL-2). Overexpression of BCL-2 is a common

feature in various hematological malignancies, where it promotes cancer cell survival by

sequestering pro-apoptotic proteins. ABT-199 mimics the action of BH3-only proteins, binding

to the BH3 domain of BCL-2, thereby releasing pro-apoptotic proteins and triggering

programmed cell death (apoptosis). Mouse xenograft models, particularly those derived from

patient tumors (PDXs), are invaluable tools for the preclinical evaluation of ABT-199's

therapeutic potential.

Data Presentation: In Vivo Efficacy of ABT-199
The following tables summarize quantitative data from representative studies on the efficacy of

ABT-199 in various mouse xenograft models.

Table 1: Efficacy of Single-Agent ABT-199 in Hematological Malignancy Xenograft Models
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Xenograft
Model

Mouse
Strain

ABT-199
Dose and
Schedule

Primary
Efficacy
Endpoint

Results Reference

Pediatric

Acute

Lymphoblasti

c Leukemia

(ALL) PDXs

NOD/SCID or

NSG

100 mg/kg,

daily, oral

gavage for 21

days

Objective

Responses

(Complete or

Partial)

30% (6/20) of

PDXs

showed

objective

responses.

[1]

MLL-

rearranged

ALL

Xenografts

NSG

100 mg/kg,

daily, oral

gavage for 21

days

Leukemia

Engraftment

(%huCD45+)

Significant

delay in

leukemia

progression.

[2]

Neuroblasto

ma (KCNR)

Xenografts

NMRI nu/nu

100 mg/kg,

daily, oral

gavage for 21

days

Relative

Tumor

Volume

Significant

tumor growth

inhibition

compared to

vehicle.

[3][4][5]

Myc-driven

Mouse

Lymphomas

C57BL/6

(immunocom

petent)

Daily for 10

days (dose

not specified)

White Blood

Cell Count

Rapid

reduction in

white blood

cell count.

Acute

Myeloid

Leukemia

(MOLM-13)

Xenografts

NSG

100 mg/kg,

daily, oral

gavage

Survival

Significantly

extended

survival

compared to

vehicle.

Table 2: Combination Therapy with ABT-199 in Mouse Xenograft Models
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Xenograft
Model

Mouse
Strain

Combinatio
n Treatment

Primary
Efficacy
Endpoint

Results Reference

Diffuse Large

B-cell

Lymphoma

(Toledo)

NCr nude

ABT-199 (25

mg/kg, daily)

+ Selinexor (5

mg/kg, every

other day)

Tumor

Volume

Enhanced

anti-tumor

activity

compared to

single agents.

Follicular

Lymphoma

(DoHH-2)

NCr nude

ABT-199 (100

mg/kg, daily)

+ Eltanexor

(10 mg/kg,

daily)

Tumor

Volume

Combination

resulted in

greater tumor

growth

inhibition.

Hematologica

l Tumor

Xenografts

Immunocomp

romised

ABT-199 +

Rituximab

Complete

Response

(CR)

Combination

induced CR

in all mice

tested, unlike

single agents.

Hematologica

l Tumor

Xenografts

Immunocomp

romised

ABT-199 +

Bendamustin

e

Tumor

Growth

Greatly

enhanced the

effect of ABT-

199.

Signaling Pathway
The following diagram illustrates the mechanism of action of ABT-199.
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Click to download full resolution via product page

Caption: Mechanism of action of ABT-199 (Venetoclax).

Experimental Workflow
A typical experimental workflow for evaluating ABT-199 in a patient-derived xenograft (PDX)

model is depicted below.
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Caption: Experimental workflow for ABT-199 evaluation in a PDX model.
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Experimental Protocols
Preparation of ABT-199 for Oral Gavage
Materials:

ABT-199 (Venetoclax) powder

Ethanol (200 proof)

Polyethylene glycol 400 (PEG 400)

Phosal 50 PG

Sterile microcentrifuge tubes

Vortex mixer

Procedure:

Weigh the required amount of ABT-199 powder.

Prepare the vehicle solution consisting of 10% ethanol, 30% PEG 400, and 60% Phosal 50

PG (v/v/v).

To prepare a 10 mg/mL solution, dissolve the ABT-199 powder in the vehicle.

Vortex the solution thoroughly until the powder is completely dissolved.

The solution should be prepared fresh before each administration.

Establishment of Patient-Derived Xenograft (PDX)
Models of Leukemia
Materials:

Patient-derived primary leukemia cells (e.g., bone marrow aspirate)

Ficoll-Paque PLUS
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RPMI-1640 medium

Fetal Bovine Serum (FBS)

Phosphate Buffered Saline (PBS)

6- to 8-week-old immunodeficient mice (e.g., NOD/SCID or NSG)

Insulin syringes with 27-gauge needles

Procedure:

Thaw cryopreserved patient cells rapidly in a 37°C water bath.

Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.

Wash the cells with RPMI-1640 medium supplemented with 10% FBS.

Resuspend the cells in sterile PBS at a concentration of 1-10 x 10^6 cells per 100-200 µL.

Inject the cell suspension intravenously (i.v.) via the tail vein or directly into the femur

(intrafemoral) of the NSG mice.

Monitor the mice for signs of engraftment, which can include weight loss, hind limb paralysis,

or ruffled fur.

Starting 3-4 weeks post-injection, monitor the engraftment of human leukemic cells in the

peripheral blood weekly by flow cytometry for human CD45+ cells.

Monitoring Tumor Burden
A. Flow Cytometry for Peripheral Blood Engraftment:

Collect a small volume of peripheral blood (e.g., 50 µL) from the tail vein into EDTA-coated

tubes.

Lyse red blood cells using an appropriate lysis buffer.
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Stain the remaining cells with fluorescently labeled antibodies against human CD45 (hCD45)

and mouse CD45 (mCD45).

Analyze the samples using a flow cytometer to determine the percentage of hCD45+ cells.

B. Bioluminescence Imaging (for luciferase-expressing cell lines):

Inject the mice intraperitoneally with D-luciferin (e.g., 150 mg/kg).

Anesthetize the mice using isoflurane.

Image the mice using an in vivo imaging system (e.g., IVIS) to detect and quantify the

bioluminescent signal.

C. Caliper Measurements (for solid tumors):

For subcutaneous xenografts, measure the tumor dimensions (length and width) using a

digital caliper every 2-3 days.

Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.

Immunohistochemistry for Cleaved Caspase-3
Materials:

Formalin-fixed, paraffin-embedded tumor tissue sections

Xylene and ethanol series for deparaffinization and rehydration

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

Hydrogen peroxide (3%) to block endogenous peroxidase activity

Blocking buffer (e.g., normal goat serum)

Primary antibody: Rabbit anti-cleaved caspase-3

Biotinylated secondary antibody (e.g., goat anti-rabbit)
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Streptavidin-horseradish peroxidase (HRP) conjugate

DAB chromogen substrate

Hematoxylin for counterstaining

Procedure:

Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol

to water.

Perform antigen retrieval by heating the slides in citrate buffer.

Block endogenous peroxidase activity with 3% hydrogen peroxide.

Block non-specific binding with blocking buffer.

Incubate the sections with the primary antibody against cleaved caspase-3 overnight at 4°C.

Wash the slides and incubate with the biotinylated secondary antibody.

Wash and incubate with streptavidin-HRP.

Develop the signal with DAB substrate, which will produce a brown precipitate at the site of

the antigen.

Counterstain with hematoxylin.

Dehydrate the sections and mount with a coverslip.

Apoptotic cells will be identified by positive brown staining.

Western Blot for BCL-2 Family Proteins
Materials:

Frozen tumor tissue

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit

SDS-PAGE gels

Transfer buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies against BCL-2, MCL-1, BCL-XL, BIM, etc.

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Procedure:

Homogenize the tumor tissue in lysis buffer on ice.

Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

Determine the protein concentration using a BCA assay.

Denature the protein samples by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody of interest (e.g., anti-BCL-2) overnight at

4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.
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Wash the membrane again and detect the protein bands using an ECL substrate and an

imaging system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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